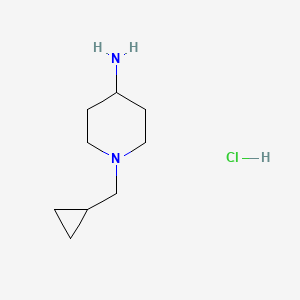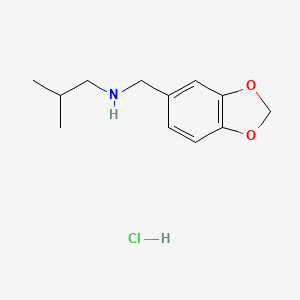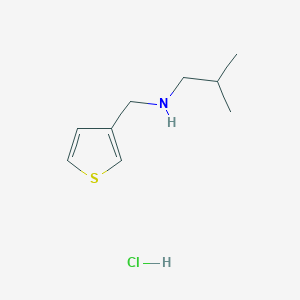![molecular formula C14H24ClNO3 B3085939 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158394-96-7](/img/structure/B3085939.png)
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective agonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound has been studied extensively for its potential therapeutic applications in various diseases, including obesity, depression, and anxiety.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is related to a class of chemicals that are often explored for their unique chemical properties and reactions. One study focused on the synthesis of differently functionalized cyclopentenediones, which involved reactions with secondary and primary amines under mild conditions. The research highlights the potential of such compounds in synthesizing new chemical entities with specific characteristics (Egorov, Khasanova, Gimalova, & Miftakhov, 2019). Additionally, the compound's structural similarity to other chemicals under investigation suggests its potential in the field of organic synthesis, particularly in the creation of novel organic compounds with possible industrial and pharmaceutical applications.
Derivatization and Identification
In forensic science, the identification and derivatization of cathinones, a class of compounds structurally similar to this compound, have been studied. Techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy are employed to examine the properties of these compounds. The study demonstrates the compound's relevance in analytical chemistry, particularly in the identification and analysis of novel synthetic drugs (Nycz, Paździorek, Małecki, & Szala, 2016).
Catalysis and Organic Transformations
Research on the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids highlights the potential of this compound in catalysis and organic transformations. The study provides insights into how such compounds can be used to synthesize various organic products, indicating the compound's applicability in organic synthesis and catalysis (Asaoka, Sugimura, & Takei, 1979).
Bioassay and Medicinal Chemistry
In the field of medicinal chemistry, the construction of minilibraries through the coupling of core amino compounds with carboxylic acids via amide bond formation showcases the relevance of compounds like this compound. This research underlines the compound's utility in the rapid screening of bioactive molecules, contributing to the discovery and development of new therapeutic agents (Chiang et al., 2009).
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. For “(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride”, it is recommended to store it away from oxidizing agents and under inert gas . More detailed safety information should be available in its Material Safety Data Sheet (MSDS) .
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3;/h7-8,10,15H,6,9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXSMPWVVLOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085882.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)

amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085920.png)



![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)

amine hydrochloride](/img/structure/B3085984.png)